molecular formula C15H19NO5 B8282279 (3S,4R)-1-Benzyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate

(3S,4R)-1-Benzyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No.: B8282279
M. Wt: 293.31 g/mol
InChI Key: CBNVXCYLCGIIPD-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-Benzyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

1-O-benzyl 3-O-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13-/m0/s1

InChI Key

CBNVXCYLCGIIPD-STQMWFEESA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sucrose (3 g) in distilled water (40 mL) was added Baker's yeast (2 g). The suspension was heated at 32° C. for 1 h. The content of the flask was then poured into a flask containing ketoester 71 (2.9 g, 9.88 mmol, dissolved in 4 mL of methanol). Stirring was continued at 32° C. for 24 h after which additional sucrose (3 g) in warm (40° C.) distilled water was added. After 48 h, the suspension was filtered through a pad of Celite. The pad was washed with water and the aqueous layer was extracted with ethyl acetate (3×250 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was subjected to flash chromatography (30% EtOAc/Hexane) to afford alcohol 73 (1.2 g, 41%).
Name
sucrose
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
3 g
Type
reactant
Reaction Step Three
Yield
41%

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